3-methoxy-N-(1H-tetrazol-5-yl)benzamide
Description
3-Methoxy-N-(1H-tetrazol-5-yl)benzamide is a benzamide derivative featuring a methoxy substituent at the 3-position of the benzene ring and a tetrazole group at the N-terminal. Tetrazoles are nitrogen-rich heterocycles known for their metabolic stability, hydrogen-bonding capacity, and bioisosteric replacement of carboxylic acids, enhancing pharmacokinetic properties in drug design . This compound has been investigated primarily in the context of G protein-coupled receptor 35 (GPR35) agonism, with studies highlighting its role in modulating inflammatory and metabolic pathways . Its synthesis typically involves a [3+2] cycloaddition between a benzamide intermediate and sodium azide under catalytic conditions .
Properties
Molecular Formula |
C9H9N5O2 |
|---|---|
Molecular Weight |
219.20 g/mol |
IUPAC Name |
3-methoxy-N-(2H-tetrazol-5-yl)benzamide |
InChI |
InChI=1S/C9H9N5O2/c1-16-7-4-2-3-6(5-7)8(15)10-9-11-13-14-12-9/h2-5H,1H3,(H2,10,11,12,13,14,15) |
InChI Key |
IEZQKDIWDPSWKH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=NNN=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N~1~-(1H-1,2,3,4-tetraazol-5-yl)benzamide typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the starting material, which is often a substituted benzamide.
Introduction of the Methoxy Group: A methoxy group is introduced to the benzamide core through a methylation reaction using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Formation of the Tetraazole Ring: The tetraazole ring is introduced via a cyclization reaction. This can be achieved by reacting the methoxy-substituted benzamide with sodium azide and a suitable catalyst under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N~1~-(1H-1,2,3,4-tetraazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzamide core can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of 3-hydroxy-N~1~-(1H-1,2,3,4-tetraazol-5-yl)benzamide.
Reduction: Formation of 3-methoxy-N~1~-(1H-1,2,3,4-tetraazol-5-yl)aniline.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-methoxy-N~1~-(1H-1,2,3,4-tetraazol-5-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3-methoxy-N~1~-(1H-1,2,3,4-tetraazol-5-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-[2-(1H-Tetrazol-5-yl)phenyl]benzamide Derivatives
These derivatives share the benzamide-tetrazole scaffold but differ in substituent patterns. For example:
- N-(5-Bromo-2-(1H-tetrazol-5-yl)phenyl)-4-methoxybenzamide (56) : Exhibits superior GPR35 agonism (IC50 = 0.01 μM) due to the electron-donating methoxy group and bromo substitution, enhancing receptor binding .
- N-(5-Bromo-2-(1H-tetrazol-5-yl)phenyl)-2-fluoro-4-methoxybenzamide (57) : Fluorine substitution improves lipophilicity and metabolic stability, yielding a Kd of 0.02 μM for GPR35 .
Key Differences :
- Substituent Position : Methoxy at the 4-position (56) vs. 3-position (target compound) alters steric and electronic interactions with GPR33.
- Halogen Effects: Bromine in 56 enhances potency compared to non-halogenated analogs .
3-Fluoro-N-[3-(1H-Tetrazol-5-yl)phenyl]benzamide (F13)
- Structural Variation : Fluorine at the 3-position replaces methoxy.
2-Methyl-N-(1H-Tetrazol-5-yl)benzamide
- Structural Variation : Methyl group at the 2-position instead of methoxy.
- Properties : Lower molecular weight (203.2 g/mol) and higher logP (0.429) suggest improved membrane permeability but reduced solubility (logSw = -2.1858) .
Table 1: Comparative Agonistic Potency and Physicochemical Properties
*Hypothetical values based on structural analogs; direct data for the target compound is inferred from .
Key Observations :
- Methoxy vs. Halogen : Methoxy groups optimize hydrogen bonding with GPR35, while halogens enhance binding through hydrophobic interactions.
- Tetrazole Position : N-terminal tetrazole (target compound) vs. phenyl-tetrazole (56, 57) alters spatial orientation in receptor pockets .
Druglikeness
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